

Application Note: Mass Spectrometric Characterization of Tetrasodium Disuccinoyl Cystine

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Compound of Interest

Compound Name: *Tetrasodium disuccinoyl cystine*

CAS No.: 184830-08-8

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Introduction: Unveiling the Molecular Identity of a Specialty Chemical

Tetrasodium disuccinoyl cystine is a synthetic derivative of the amino acid L-cystine, notable for its use as a hair and nail conditioning agent in the cosmetics industry^{[1][2][3][4]}. Its structure, featuring two succinoyl groups linked to the amine termini of cystine via amide bonds, presents a unique analytical challenge. The molecule combines several key chemical features: two disulfide-linked amino acids, four carboxylic acid groups (present as sodium salts), and two amide linkages.

Mass spectrometry, particularly with electrospray ionization (ESI) and tandem capabilities (MS/MS), is the definitive technique for confirming the identity, purity, and structure of such molecules. This application note provides a comprehensive guide to the analysis of **Tetrasodium disuccinoyl cystine**, detailing a robust protocol and elucidating its characteristic fragmentation pathways. Understanding these pathways is crucial for unambiguous structural

confirmation and for the identification of related impurities or degradants in quality control and research settings.

Molecular Structure and Ionization Strategy

Chemical Properties

- Molecular Formula: $C_{14}H_{16}N_2Na_4O_{10}S_2$ ^[5]
- Molecular Weight: 528.4 g/mol ^{[5][6]}
- Structure: A symmetrical molecule consisting of a cystine core N,N'-acylated with succinic acid.

The presence of four carboxylate groups makes this molecule highly polar and ideally suited for analysis by electrospray ionization (ESI). Given these acidic functionalities, negative ion mode ESI is the most logical and effective approach. In solution, the molecule exists as a polyanion, and in the gas phase, we expect to observe multiply charged species, primarily the fully deprotonated anion $[M-4Na+H]^{3-}$ and related ions. The succinoyl modification dramatically alters the charge state of the lysine, changing it from a potential positive charge to a negative charge at neutral pH, a phenomenon also observed in succinylated proteins^{[7][8]}.

Experimental Protocol: From Sample to Spectrum

This protocol is designed for a high-resolution tandem mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.

Materials and Reagents

- Analyte: **Tetrasodium disuccinoyl cystine**
- Solvents: LC-MS grade water, acetonitrile, and methanol
- Acid Modifier: Formic acid (LC-MS grade)
- Base Modifier: Ammonium hydroxide (LC-MS grade)

Sample Preparation

The goal is to prepare a dilute solution suitable for direct infusion or LC-MS analysis, ensuring complete dissolution and optimal ionization.

- **Stock Solution (1 mg/mL):** Accurately weigh 1.0 mg of **Tetrasodium disuccinoyl cystine** and dissolve it in 1.0 mL of LC-MS grade water.
- **Working Solution (10 µg/mL):** Dilute 10 µL of the stock solution into 990 µL of a suitable solvent mixture. For negative ion mode, a typical starting point is 50:50 (v/v) acetonitrile:water. For direct infusion, this solution can be used directly.

Mass Spectrometer Configuration

The following parameters provide a robust starting point and should be optimized for the specific instrument in use.

Parameter	Recommended Setting	Rationale
Ionization Mode	Negative Electrospray (ESI-)	The molecule has four acidic protons, making it ideal for forming negative ions.
Capillary Voltage	3.0 – 4.0 kV	Optimizes spray stability and ion generation.
Source Temp.	120 – 150 °C	Ensures efficient desolvation without inducing thermal degradation.
Desolvation Temp.	350 – 450 °C	Facilitates complete solvent evaporation from the ESI droplets.
Cone/Nozzle Voltage	20 – 40 V	A mild voltage to promote ion transmission without causing in-source fragmentation.
Full Scan MS Range	m/z 100 – 1000	Covers the expected precursor ions and their primary fragments.
MS/MS Activation	Collision-Induced Dissociation (CID)	The most common and accessible method for fragmentation.
Collision Energy	Ramped (e.g., 10-40 eV)	Allows for the observation of both low-energy (stable) and high-energy (less stable) fragments in a single experiment.

Predicted Fragmentation Pathways

The fragmentation of **Tetrasodium disuccinoyl cystine** is governed by the chemistry of its three main components: the succinoyl groups, the amide linkages, and the central disulfide

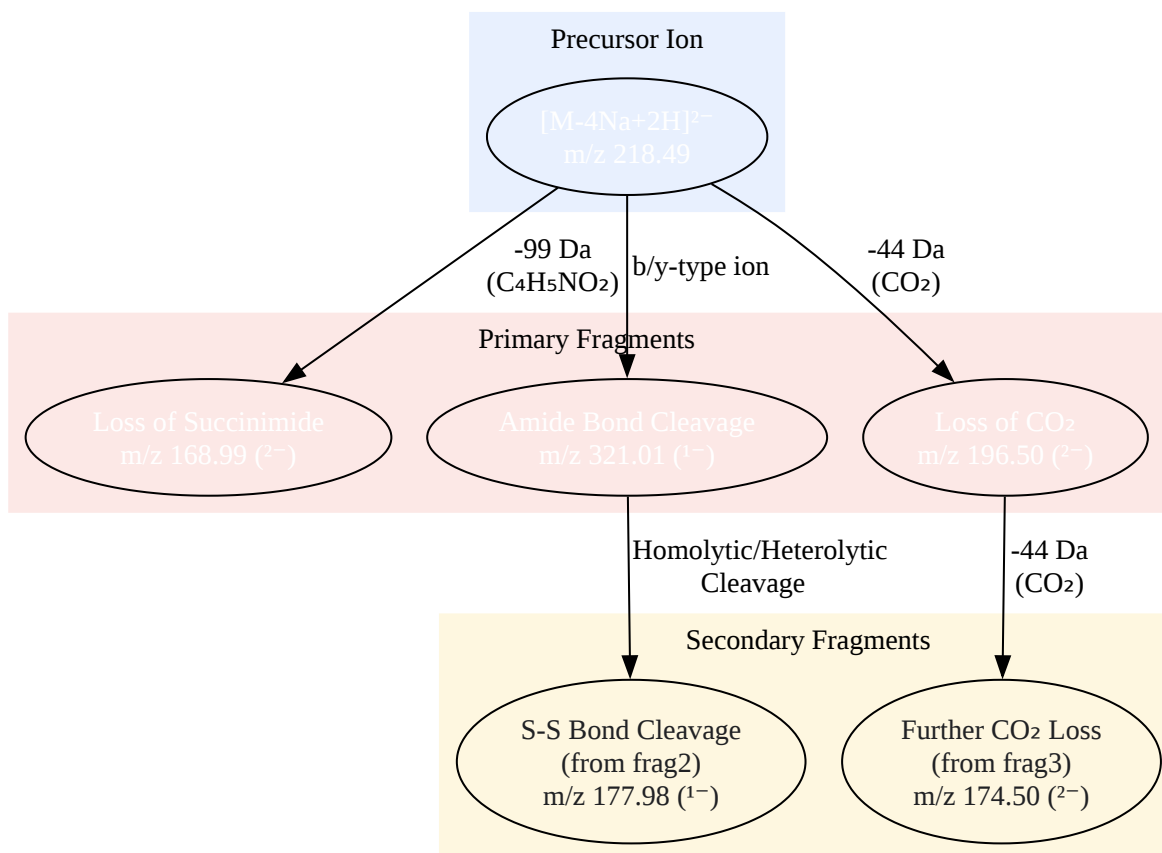
bond. While disulfide bonds are notoriously stable under typical CID conditions[9][10], the amide bonds and carboxyl groups provide sites for predictable cleavage.

Precursor Ion Selection

The fully sodiated molecule has a mass of 528.4 Da. In negative ESI mode, sodium ions are replaced by protons. The most likely high-abundance precursor ion will be the fully deprotonated species, $[M-4Na+H]^{3-}$, with a calculated m/z of 145.33. Another likely species is $[M-4Na+2H]^{2-}$ at m/z 218.49. For MS/MS experiments, isolating the most intense and cleanest precursor ion is recommended.

Key Fragmentation Channels (Negative Ion Mode)

The following diagram and table outline the most probable fragmentation pathways initiated by CID.



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Caption: Proposed CID fragmentation pathways for **Tetrasodium disuccinoyl cystine**.

Summary of Predicted Ions

The table below summarizes the key expected ions in the MS and MS/MS spectra. Fragmentation of dicarboxylic acids often proceeds via losses of water and carbon dioxide[11]. Amide bond cleavage and losses related to the succinoyl group are also anticipated, mirroring fragmentation seen in succinylated peptides[12].

Ion Description	Proposed Structure / Loss	Charge State	Calculated m/z
Precursor Ion	[C ₁₄ H ₁₈ N ₂ O ₁₀ S ₂] ²⁻	2-	218.49
Precursor Ion	[C ₁₄ H ₁₇ N ₂ O ₁₀ S ₂] ³⁻	3-	145.33
Fragment 1	Decarboxylation (-CO ₂)	2-	196.50
Fragment 2	Amide Bond Cleavage (b/y type)	1-	321.01
Fragment 3	Loss of Succinimide (-C ₄ H ₅ NO ₂)	2-	168.99
Fragment 4	Symmetrical Disulfide Cleavage	1-	218.00
Fragment 5	Fragment 2 + Decarboxylation	1-	277.02
Fragment 6	Cysteine-Succinate Fragment	1-	177.98

Note: The m/z values are calculated for monoisotopic masses and may vary slightly based on instrument calibration and resolution.

Data Interpretation and Conclusion

High-resolution mass spectrometry is indispensable for confirming the product identity. The accurate mass of the precursor ion should match the theoretical value within a narrow tolerance (e.g., < 5 ppm). The subsequent MS/MS spectrum provides the definitive structural fingerprint. The presence of fragments corresponding to decarboxylation, amide bond cleavage, and potentially the challenging disulfide bond cleavage confirms the connectivity of the molecule.

This application note provides a foundational method for the ESI-MS/MS analysis of **Tetrasodium disuccinoyl cystine**. By leveraging negative ion mode and CID, researchers can confidently confirm the structure of this specialty chemical. The fragmentation patterns detailed

herein serve as a reference for quality control, stability studies, and further research into related compounds. While CID is effective for most of the structure, specialized techniques like Ultraviolet Photodissociation (UVPD) could be explored for more direct and selective cleavage of the disulfide bond if required[13].

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